molecular formula C15H21NO3 B13512669 Benzyl 2-(hydroxymethyl)-4,4-dimethylpyrrolidine-1-carboxylate

Benzyl 2-(hydroxymethyl)-4,4-dimethylpyrrolidine-1-carboxylate

Cat. No.: B13512669
M. Wt: 263.33 g/mol
InChI Key: VJUDGLHWUWUECW-UHFFFAOYSA-N
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Description

Benzyl 2-(hydroxymethyl)-4,4-dimethylpyrrolidine-1-carboxylate is a chemical compound that belongs to the class of pyrrolidine derivatives This compound is characterized by the presence of a benzyl group, a hydroxymethyl group, and a dimethyl-substituted pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2-(hydroxymethyl)-4,4-dimethylpyrrolidine-1-carboxylate typically involves the reaction of benzyl alcohol with 2-(hydroxymethyl)-4,4-dimethylpyrrolidine-1-carboxylic acid. The reaction is usually carried out under mild conditions using a suitable catalyst to facilitate the esterification process. Common reagents used in this synthesis include dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-(hydroxymethyl)-4,4-dimethylpyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.

    Reduction: The ester group can be reduced to form an alcohol.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.

Major Products Formed

    Oxidation: Formation of 2-(carboxymethyl)-4,4-dimethylpyrrolidine-1-carboxylate.

    Reduction: Formation of benzyl 2-(hydroxymethyl)-4,4-dimethylpyrrolidine-1-ol.

    Substitution: Formation of various substituted benzyl derivatives.

Scientific Research Applications

Benzyl 2-(hydroxymethyl)-4,4-dimethylpyrrolidine-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe in studying enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of Benzyl 2-(hydroxymethyl)-4,4-dimethylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl 3-hydroxy-2-(hydroxymethyl)-2-methylpropanoate
  • 4-Fluorobenzyl 3-hydroxy-2-(hydroxymethyl)-2-methylpropanoate

Uniqueness

Benzyl 2-(hydroxymethyl)-4,4-dimethylpyrrolidine-1-carboxylate is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its combination of a benzyl group, hydroxymethyl group, and dimethyl-substituted pyrrolidine ring sets it apart from other similar compounds, making it a valuable compound for various research applications.

Properties

Molecular Formula

C15H21NO3

Molecular Weight

263.33 g/mol

IUPAC Name

benzyl 2-(hydroxymethyl)-4,4-dimethylpyrrolidine-1-carboxylate

InChI

InChI=1S/C15H21NO3/c1-15(2)8-13(9-17)16(11-15)14(18)19-10-12-6-4-3-5-7-12/h3-7,13,17H,8-11H2,1-2H3

InChI Key

VJUDGLHWUWUECW-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(N(C1)C(=O)OCC2=CC=CC=C2)CO)C

Origin of Product

United States

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